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molecular formula C5H8O B1596040 1-Methoxy-1,3-butadiene CAS No. 3036-66-6

1-Methoxy-1,3-butadiene

Cat. No. B1596040
M. Wt: 84.12 g/mol
InChI Key: KOCUMXQOUWPSLK-UHFFFAOYSA-N
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Patent
US05155240

Procedure details

The above-obtained solution was cooled to -70° C. in a dry ice-acetone bath. To this solution were successively added 88 mg (1 mmole) of methyl glyoxylate and 0.168 g (2 mmole) of 1-methoxy-1,3-butadiene. Reaction was then allowed to proceed at -30° C. for 3 hours, and 10 ml of a sodium hydrogencarbonate aqueous solution was added to the reaction mixture to terminate the reaction. This reaction mixture was filtered through Celite and then subjected to extraction once with a 20 ml of diethyl ether and twice with 20 ml of ethyl acetate. The extract was dried over anhydrous magnesium sulfate. Thereafter, the solvent was removed by evaporation, and the residue was purified by silica gel column chromatography (200 mesh; developing solvent: hexane/ethyl acetate=10/1), thereby obtaining 0.12 g of desired optically active 2-methoxy-6-methoxycarbonyl-5,6-dihydropyran (yield: 79%).
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
0.168 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[O:3].[CH3:7][O:8][CH:9]=[CH:10][CH:11]=[CH2:12]>C(=O)([O-])O.[Na+]>[CH3:7][O:8][CH:9]1[CH:10]=[CH:11][CH2:12][CH:2]([C:1]([O:5][CH3:6])=[O:4])[O:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
88 mg
Type
reactant
Smiles
C(C=O)(=O)OC
Step Two
Name
Quantity
0.168 g
Type
reactant
Smiles
COC=CC=C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
This reaction mixture was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction once with a 20 ml of diethyl ether and twice with 20 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (200 mesh; developing solvent: hexane/ethyl acetate=10/1)
CUSTOM
Type
CUSTOM
Details
obtaining 0.12 g

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1OC(CC=C1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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